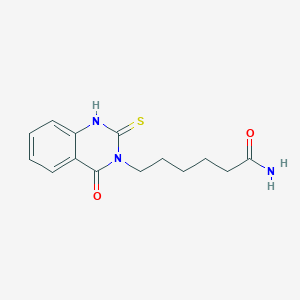

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide

Description

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol It is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings

Properties

IUPAC Name |

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMJXSFEGYOBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound . The reaction conditions include:

Microwave irradiation: This accelerates the reaction and improves yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or amines for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the quinazolinone core.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it suitable for various therapeutic applications:

- Anticancer Activity : Studies have shown that quinazoline derivatives, including 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide, possess anticancer properties. They inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly relevant in the treatment of chronic inflammatory diseases .

- Antimicrobial Activity : Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: Similar core structure but different side chain.

Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate: Contains a similar quinazolinone core with different substituents.

Uniqueness

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is unique due to its specific combination of functional groups, including the hexanamide side chain and the sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₂S

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Quinazolines are known for their anticancer properties. Specific studies have demonstrated that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, thus providing relief in conditions like arthritis and other inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with various receptors can alter cellular responses.

- Signal Transduction Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell proliferation and survival.

Case Studies

- Antimicrobial Activity Study : A study conducted on similar quinazoline compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Cancer Cell Line Testing : In vitro testing on human breast cancer cell lines revealed that derivatives led to a 50% reduction in cell viability at concentrations ranging from 20 to 50 µM after 48 hours of exposure.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.